molecular formula NO2C6H4Cl<br>C6H4ClNO2 B041953 1-Chloro-4-nitrobenzene CAS No. 100-00-5

1-Chloro-4-nitrobenzene

Cat. No.: B041953
CAS No.: 100-00-5
M. Wt: 157.55 g/mol
InChI Key: CZGCEKJOLUNIFY-UHFFFAOYSA-N
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Description

P-nitrochlorobenzene is a light yellow crystalline solid. Density 1.520 g / cm3. Melting point 83°C. Sweet odor. Very toxic by inhalation, ingestion, and skin absorption.
4-Chloronitrobenzene is a C-nitro compound.

Mechanism of Action

Target of Action

1-Chloro-4-nitrobenzene (1C4NB) is primarily targeted by certain bacterial strains, such as the Comamonadaceae family . These bacteria utilize 1C4NB as a sole source of carbon, nitrogen, and energy . The compound also targets the blood system in humans and animals, causing damage through prolonged or repeated exposure .

Mode of Action

The mode of action of 1C4NB involves a two-step mechanism. The first step is the addition of a nucleophile, such as a hydroxide ion or water, to the aromatic ring . This is followed by the loss of a halide anion from the negatively charged intermediate . Under anaerobic conditions, 1C4NB is transformed into 2-amino-5-chlorophenol . This transformation indicates that there is partial reduction of the nitro group to the hydroxylamino substituent, followed by Bamberger rearrangement .

Biochemical Pathways

The biochemical pathways affected by 1C4NB involve the biodegradation of the compound by bacterial strains . The initial reactions in the biodegradation of 1C4NB result in the release of ammonia and chloride . The compound is further converted into 5-chloropicolinic acid .

Pharmacokinetics

It is known that the compound can be absorbed through the skin . It is also toxic if swallowed or inhaled . The compound is considered to be a strong oxidant and reacts violently with combustible and reducing materials .

Result of Action

The result of the action of 1C4NB is the production of toxic and corrosive fumes of nitrogen oxides, chlorine, hydrogen chloride, and phosgene when it decomposes on burning . It is also suspected of causing cancer .

Action Environment

The action of 1C4NB is influenced by environmental factors. For instance, the compound is combustible and can form explosive mixtures in air when finely dispersed . It is also important to prevent the dispersion of dust and to ensure adequate ventilation when handling the compound .

Biochemical Analysis

Biochemical Properties

It is soluble in boiling hot ethanol, ether, toluene, acetone, organic solvents, and carbon disulfide . It is sparingly soluble in cold alcohol and insoluble in water .

Cellular Effects

Exposure to 1-Chloro-4-nitrobenzene can cause various health effects. It can cause symptoms such as blue lips, fingernails and skin, dizziness, headache, nausea, vomiting, and weakness . Chronic exposure may cause liver and kidney damage . It can also cause damage to the blood system and liver through prolonged or repeated exposure .

Molecular Mechanism

It is known to be a strong oxidant and reacts violently with combustible and reducing materials . It is also known to cause DNA damage .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound can cause a variety of effects over time. It is combustible and many reactions may cause fire or explosion . It gives off irritating or toxic fumes (or gases) in a fire .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. In a study with New Zealand White rabbits, groups of animals were given this compound doses by gavage, daily from day 7 to day 19 of gestation . All animals in the high dose group and one in the medium dose group died before day 19 of gestation .

Metabolic Pathways

After oral administration to rabbits, 21% of the dose was excreted in the urine as sulfates, 19% as glucuronides, 7% as mercapturic acids, 9% as free p-chloroaniline, 4% as conjugated p-chloroaniline and 2.8% as free p-chloronitrobenzene .

Transport and Distribution

It is known that it can penetrate the skin readily and dermal application produces the typical symptoms of intoxication and even death after higher doses .

Subcellular Localization

It is known that it can penetrate the skin readily , suggesting that it may be able to cross cell membranes and localize within cells.

Biological Activity

1-Chloro-4-nitrobenzene (1C4NB) is a chlorinated aromatic compound widely used as an intermediate in the production of dyes, drugs, and pesticides. Despite its industrial applications, its biological activity raises significant health and environmental concerns due to its potential toxicity and carcinogenicity. This article explores the biological activity of 1C4NB, including its metabolic pathways, toxicological effects, mutagenicity, and biodegradation.

Metabolism and Toxicokinetics

1C4NB undergoes various metabolic transformations in mammals, primarily through nitro-group reduction and conjugation processes. The major metabolites include:

  • 4-Chloroaniline : A known carcinogen that results from the reduction of the nitro group.
  • N-acetyl-S-(4-nitrophenyl)-L-cysteine : Detected in urine following exposure.
  • 2-amino-5-chlorophenol : Formed during anaerobic degradation by specific bacterial strains .

The oral LD50 values for 1C4NB are reported to be approximately 294 mg/kg in male rats and 565 mg/kg in female rats, indicating a moderate level of acute toxicity. Symptoms of exposure include cyanosis due to methemoglobinemia, which is a condition where hemoglobin is altered to a form that cannot effectively release oxygen .

Carcinogenicity and Mutagenicity

Evidence suggests that 1C4NB has carcinogenic potential. Studies have shown:

  • Tumor Incidence : In chronic exposure studies with rats, an increased incidence of interstitial cell tumors in testes was observed, although these findings were not statistically significant when compared to historical controls .
  • Mutagenic Activity : 1C4NB has been shown to induce reverse mutations in bacteria and chromosomal aberrations at high doses. It produced DNA strand breaks in various tissues of mice, indicating weak mutagenic activity .

Toxicological Studies

A summary of key toxicological findings related to 1C4NB is presented in the table below:

Study TypeFindings
Chronic Toxicity Increased incidence of testicular tumors in male rats; no significant tumors in females.
Acute Toxicity LD50 values: 294 mg/kg (male), 565 mg/kg (female); symptoms include methemoglobinemia.
Mutagenicity Tests Induced mutations in bacteria; positive results in mouse lymphoma assays; weakly positive SCE tests.
DNA Damage Induced single-strand breaks in liver, kidney, and brain tissues of mice.

Environmental Impact and Biodegradation

1C4NB is recognized as an environmental pollutant due to its persistence and toxicity. It has been detected in various environmental matrices, including water bodies contaminated by industrial discharges. Biodegradation studies indicate that certain bacterial strains can utilize 1C4NB as a sole carbon source, transforming it into less harmful products such as 2-amino-5-chlorophenol under anaerobic conditions . This process highlights the potential for bioremediation strategies to mitigate the environmental impact of this compound.

Case Studies

Several case studies illustrate the biological effects of 1C4NB:

  • Occupational Exposure : A case involving workers exposed to 1C4NB revealed significant urinary metabolites but did not detect the parent compound itself, indicating metabolic processing upon exposure .
  • Environmental Monitoring : Studies have documented the presence of 1C4NB in fish from polluted rivers, emphasizing its bioaccumulation potential and ecological risks associated with aquatic life .

Scientific Research Applications

Industrial Applications

1C4NB serves as a precursor for the synthesis of several key compounds:

  • Pharmaceuticals : It is utilized in the production of analgesics such as acetaminophen and phenacetin, as well as antimicrobial agents like dapsone .
  • Agricultural Chemicals : The compound is involved in synthesizing herbicides and pesticides, including nitrofen and parathion .
  • Rubber Industry : It is used to manufacture antioxidants such as 4-nitrodiphenylamine, which are critical for enhancing the durability of rubber products .

Biodegradation and Environmental Impact

Research has shown that certain bacterial strains can utilize 1-chloro-4-nitrobenzene as a sole source of carbon, nitrogen, and energy. For instance, the bacterial strain LW1 can transform 1C4NB into 2-amino-5-chlorophenol under anaerobic conditions . This transformation indicates potential pathways for biodegradation, which could mitigate environmental impacts associated with its use.

Toxicological Studies

Toxicological assessments have revealed that this compound poses health risks. Studies indicate that it may induce vascular tumors in mice and has genotoxic effects . The compound has been shown to produce DNA strand breaks and chromosomal aberrations in laboratory settings . The U.S. National Institute for Occupational Safety and Health considers it a potential occupational carcinogen, highlighting the need for careful handling in industrial environments .

Case Study 1: Synthesis of Acetaminophen

The synthesis of acetaminophen from this compound involves several steps, including reduction reactions that convert the nitro group into an amine. This process exemplifies how intermediates like 1C4NB are crucial in pharmaceutical manufacturing.

Case Study 2: Biodegradation by Bacterial Strains

A study focused on bacterial strain LW1 demonstrated its ability to degrade this compound effectively. The research highlighted the potential for bioremediation strategies to address contamination from this compound in industrial waste .

Data Table: Applications of this compound

Application AreaSpecific UsesKey Compounds Produced
PharmaceuticalsAnalgesics (acetaminophen, phenacetin)Acetaminophen, Dapsone
Agricultural ChemicalsHerbicides (nitrofen, parathion)Nitrofen, Parathion
Rubber IndustryAntioxidants (4-nitrodiphenylamine)Antioxidants for rubber
Environmental ScienceBiodegradation studies2-amino-5-chlorophenol

Chemical Reactions Analysis

General Information

1-Chloro-4-nitrobenzene (C6H4ClNO2) is a pale yellow solid, and it is an organic compound . It is also known as 4-Nitrochlorobenzene, para-chloronitrobenzene, and 1-nitro-4-chlorobenzene . This compound is an intermediate in the production of several industrially useful compounds, including rubber antioxidants, drugs, oil additives, and agricultural chemicals .

Physical and Chemical Properties :

  • Molecular Weight: 157.554 g/mol
  • Melting Point: 83 °C
  • Boiling Point: 242 °C
  • Flash Point: 127 °C
  • Density: 1.520 g/cm3
  • Solubility in Water: 243 mg/L at 20 °C

Preparation

Industrially, this compound is produced by nitrating chlorobenzene :ClC6H5+HNO3ClC6H4NO2+H2O\text{ClC}_6\text{H}_5+\text{HNO}_3\rightarrow \text{ClC}_6\text{H}_4\text{NO}_2+\text{H}_2\text{O}This reaction produces both the 2- and 4-nitro derivatives in a 1:2 ratio, which are then separated through crystallization and distillation .

Chemical Reactions

This compound undergoes several types of chemical reactions, broadly categorized as:

  • Nucleophilic Displacement
  • Reduction Reactions
  • Biodegradation
  • Electrophilic Aromatic Substitution

Nucleophilic Displacement

The chloride substituent in this compound is more labile compared to that in chlorobenzene, facilitating its displacement by nucleophiles such as sulfide nucleophiles .

Reduction Reactions

Reduction of this compound typically results in the formation of 4-chloroaniline .

Biodegradation

Certain bacterial strains can utilize this compound as a carbon, nitrogen, and energy source . For example, Comamonadaceae bacterial strain LW1 can remove this compound from culture fluids, releasing ammonia and chloride . Under anaerobic conditions, LW1 transforms this compound into 2-amino-5-chlorophenol via partial reduction of the nitro group followed by Bamberger rearrangement .

Electrophilic Aromatic Substitution

Nitration of this compound can yield 2,4-dinitrochlorobenzene, and further reactions are observed with chlorodinitrobenzenes leading to various products depending on the conditions .

Q & A

Q. Basic: What are the standard methods for synthesizing 1-chloro-4-nitrobenzene, and how can reaction conditions be optimized?

This compound is typically synthesized via nitration of chlorobenzene. The reaction requires controlled stoichiometry of nitric acid and sulfuric acid as nitrating agents, with temperature maintained below 50°C to minimize byproducts like ortho-isomers. Optimization involves adjusting the acid ratio (e.g., HNO₃:H₂SO₄ at 1:3 molar ratio) and reaction time (2–4 hours) to maximize yield . Post-synthesis purification via recrystallization in ethanol (hot) improves purity (>98%), as impurities often include residual o-chloronitrobenzene .

Q. Basic: How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • Melting Point Analysis : Pure this compound melts at 83–84°C; deviations indicate impurities .
  • GC-MS/HPLC : Quantify purity using retention time comparisons against standards. For example, GC with a split ratio of 30:1 and nitrogen carrier gas (2.0 mL/min) effectively separates this compound from analogs like lindane .
  • FT-IR and NMR : Confirm functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹) and aromatic proton environments (δ 7.5–8.3 ppm in CDCl₃) .

Q. Basic: What are the solubility properties of this compound, and how do they influence solvent selection for reactions?

The compound is insoluble in water but dissolves in aromatic solvents (e.g., toluene) and polar aprotic solvents (e.g., DMF). Its density (1.52 g/cm³) necessitates solvent stratification considerations in biphasic systems . For catalytic reductions (e.g., using NaBH₄), water-miscible solvents like ethanol are preferred to enhance reagent interaction .

Q. Advanced: How do catalytic reduction mechanisms for this compound vary with different catalysts, and what experimental variables affect efficiency?

Catalytic hydrogenation or borohydride-mediated reduction pathways depend on catalyst choice:

  • Fe₃O4@NH2@Pd : Achieves >95% yield of 4-chloroaniline under ambient conditions (25°C, 1.5 mL H₂O) via synergistic Pd nanoparticle electron transfer .
  • Metal-Adsorbed Ionic Liquids : Cu- or Fe-loaded clays show pH-dependent activity; optimal performance at pH 7–9 with 15 mg catalyst loading .
  • Kinetic Analysis : Monitor reaction progress via UV-Vis (λ = 400 nm for nitro group) or GC to track intermediate formation. Activation energy (Eₐ) calculations via Arrhenius plots help compare catalysts .

Q. Advanced: What contradictions exist in mutagenicity data for this compound, and how can researchers resolve them?

Discrepancies arise in Salmonella mutagenicity assays:

  • TA100/TA1535 Positivity : Direct DNA alkylation via nitroso intermediates is proposed .
  • TA98 Negativity : Suggests frameshift mutations are unlikely.
    To resolve contradictions, combine Ames tests with in vitro micronucleus assays (e.g., using HepG2 cells) and metabolite profiling (e.g., LC-MS detection of p-chloroaniline) . Differences in S9 metabolic activation protocols between labs may explain variability .

Q. Advanced: How can crystallographic studies resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refines molecular geometry, particularly for nitro-group torsion angles and Cl–C bond lengths. For example:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100K to minimize thermal motion.
  • Refinement : SHELXL’s twin refinement handles crystallographic disorders common in nitroaromatics . Validation via R-factor (<5%) and Hirshfeld surface analysis ensures accuracy .

Q. Advanced: What computational models predict the environmental fate of this compound in aquatic systems?

Use Quantitative Structure-Activity Relationship (QSAR) models to estimate:

  • Biodegradation Half-Life : EPI Suite predicts t₁/₂ > 60 days, indicating persistence .
  • Ecotoxicity : Daphnia magna acute toxicity (LC₅₀ = 2.1 mg/L) correlates with log P (2.38) .
    Experimental validation via microcosm studies (e.g., OECD 309) under varying pH and microbial communities refines model accuracy .

Q. Advanced: How can researchers design assays to assess carcinogenic risk from chronic this compound exposure?

  • In Vivo Models : Rodent bioassays (e.g., 2-year exposure at 50–200 ppm in diet) monitor hepatic adenomas .
  • Mechanistic Studies : Immunohistochemistry for DNA adducts (e.g., 8-OHdG) and CYP2E1 activity assays link metabolic activation to genotoxicity .
  • Dose-Response Analysis : Benchmark dose (BMD) modeling identifies NOAEL/LOAEL thresholds for risk assessment .

Q. Basic: What safety protocols are critical when handling this compound in the lab?

  • PPE : Nitrile gloves, chemical goggles, and fume hoods mandatory due to toxicity (LD₅₀ oral rat = 420 mg/kg) .
  • Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as hazardous waste .
  • Storage : In amber glass under nitrogen at 4°C to prevent photodegradation .

Q. Advanced: How can HPLC methods be optimized to quantify trace this compound in environmental samples?

  • Column : C18 (5 µm, 250 mm × 4.6 mm) with mobile phase acetonitrile:water (70:30) at 1.0 mL/min .
  • Detection : UV at 254 nm; LOD ≈ 0.1 µg/mL.
  • Validation : Spike recovery tests (85–110%) and inter-day precision (RSD <5%) ensure reliability .

Properties

IUPAC Name

1-chloro-4-nitrobenzene
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InChI

InChI=1S/C6H4ClNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H
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InChI Key

CZGCEKJOLUNIFY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])Cl
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Molecular Formula

C6H4ClNO2
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DSSTOX Substance ID

DTXSID5020281
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Molecular Weight

157.55 g/mol
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Physical Description

P-nitrochlorobenzene is a light yellow crystalline solid. Density 1.520 g / cm3. Melting point 83 °C. Sweet odor. Very toxic by inhalation, ingestion, and skin absorption., Light yellow crystalline solid with a sweet odor; [CAMEO], YELLOWISH CRYSTALS WITH CHARACTERISTIC ODOUR., Yellow, crystalline solid with a sweet odor.
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Boiling Point

468 °F at 760 mmHg (NTP, 1992), 242 °C at 760 mm Hg, 242 °C, 468 °F
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Flash Point

230 °F (NTP, 1992), 127 °C, 261 °F (closed cup), 261 °F (127 °C) (closed cup), 127 °C c.c., 230 °F, 261 °F
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Solubility

less than 0.1 mg/mL at 75 °F (NTP, 1992), Sparingly sol in cold alc and freely in boiling alcohol, ether, carbon disulfide., Soluble in organic solvents, In water, 225 mg/L at 20 °C, Solubility in water: none, Slight
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Density

1.52 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.520, Relative density (water = 1): 1.3, 1.52
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Vapor Density

5.44 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.44 (AIR= 1), Relative vapor density (air = 1): 5.44, 5.44
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Vapor Pressure

0.09 mmHg at 77 °F ; 0.23 mmHg at 99.9 °F (NTP, 1992), 0.02 [mmHg], 2.19X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 30 °C: 20, 0.2 mmHg at 86 °F, (86 °F): 0.2 mmHg
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Color/Form

Monoclinic prisms, Yellow crystals, Yellow, crystalline solid

CAS No.

100-00-5
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Melting Point

182.5 °F (NTP, 1992), 82-84 °C, The liquid molar volume is 0.121 cu m/kmol. The IG heat of formation is 3.72X10+7 J/kmol. The heat fusion at the melting point is 1.41X10+7 J/kmol., 182 °F
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Synthesis routes and methods

Procedure details

A 100 mL reaction flask fitted with reverse dean-stark apparatus was charged with 11.250 g chlorobenzene (0.1 mol), 48 mL 1,2 dichloro ethane and 2.250 g of catalyst as prepared example 5. The flask was flushed with nitrogen. The reaction mixture was refluxed at 110° C. for 1 h followed by the dropwise addition of 8.6 mL (0.133 mol) 70% HNO3. The water formed during the reaction was removed using fitted with reverse dean-stark apparatus. The reaction was carried out for 8 h. The reaction was monitored by GC analysis. In this reaction 55.2% conversion of chlorobenzene was obtained with 61.8% of 2-nitro chlorobenzene and 38.2% of 4-nitro chlorobenzene.
Quantity
11.25 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
2.25 g
Type
catalyst
Reaction Step One
Name
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
61.8%
Yield
38.2%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-4-nitrobenzene
Reactant of Route 2
1-Chloro-4-nitrobenzene
Reactant of Route 3
1-Chloro-4-nitrobenzene
Reactant of Route 4
1-Chloro-4-nitrobenzene
Reactant of Route 5
1-Chloro-4-nitrobenzene
Reactant of Route 6
1-Chloro-4-nitrobenzene

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